molecular formula C13H20ClNO4S B603056 3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide CAS No. 1216432-12-0

3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide

Cat. No. B603056
CAS RN: 1216432-12-0
M. Wt: 321.82g/mol
InChI Key: YEPDTRXAPMRTDU-UHFFFAOYSA-N
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Description

3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide is a chemical compound that is widely used in scientific research for its unique properties. It is a sulfonamide derivative that has a variety of applications in fields such as pharmacology, biochemistry, and medicinal chemistry. In

Mechanism of Action

The mechanism of action of 3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide involves the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. This reaction is important in the regulation of acid-base balance in the body. Sulfonamides such as 3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide bind to the active site of carbonic anhydrase and inhibit its activity, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide are related to its inhibition of carbonic anhydrase. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can result in acidosis. This can have a variety of effects on the body, including changes in respiration, heart rate, and blood pressure. In addition, inhibition of carbonic anhydrase can lead to an increase in the concentration of carbon dioxide in the body, which can have effects on the nervous system and respiratory system.

Advantages and Limitations for Lab Experiments

One advantage of using 3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide in lab experiments is its high purity and yield. This makes it a reliable tool compound for investigating the role of sulfonamides in biological systems. In addition, its inhibition of carbonic anhydrase can be useful in studying the regulation of acid-base balance in the body. However, one limitation of using 3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide is its potential side effects on the body, such as acidosis and changes in respiration, heart rate, and blood pressure. Careful consideration must be given to the dosage and administration of the compound in lab experiments.

Future Directions

There are many future directions for research involving 3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide. One direction is the development of new sulfonamide derivatives with improved properties for therapeutic applications. Another direction is the investigation of the binding of sulfonamides to proteins such as albumin and cytochrome P450 enzymes. In addition, the role of carbonic anhydrase inhibition in the regulation of acid-base balance in the body could be further explored. Finally, the potential side effects of sulfonamides on the body could be studied in more detail to improve the safety and efficacy of these compounds.

Synthesis Methods

The synthesis of 3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-butoxy-N-(2-methoxyethyl)aniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography. The yield of the product is typically high, and the purity can be confirmed by NMR spectroscopy.

Scientific Research Applications

3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide has a variety of applications in scientific research. It is used as a tool compound to investigate the role of sulfonamides in biological systems. It has been shown to inhibit carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. It has also been used as a probe to study the binding of sulfonamides to proteins such as albumin and cytochrome P450 enzymes. In addition, it has been used as a starting material for the synthesis of other sulfonamide derivatives with potential therapeutic applications.

properties

IUPAC Name

3-butoxy-4-chloro-N-(2-methoxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO4S/c1-3-4-8-19-13-10-11(5-6-12(13)14)20(16,17)15-7-9-18-2/h5-6,10,15H,3-4,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPDTRXAPMRTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCCOC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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